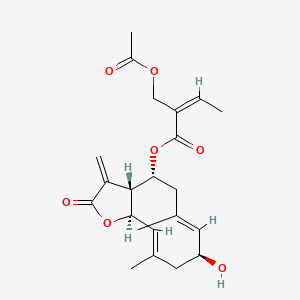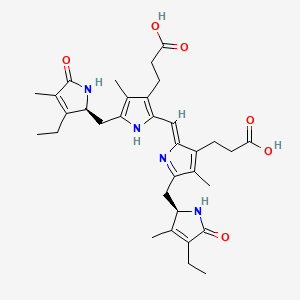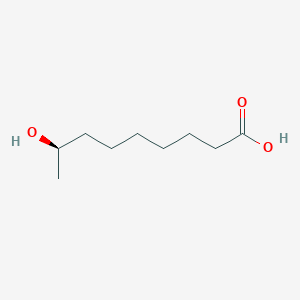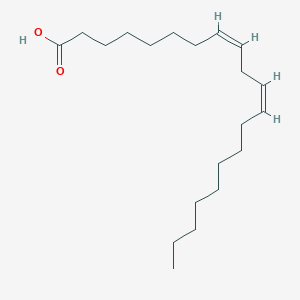
Neooncinotine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neooncinotine is a natural product found in Oncinotis tenuiloba with data available.
Scientific Research Applications
Synthesis and Structural Studies
- Efficient methods for synthesizing neooncinotine have been developed, utilizing ring-closing metathesis (RCM) reactions. This synthesis involves assembling dienes from basic components like 2-allylpiperidine and 9-decenoic acid, using Grubbs catalyst for forming lactams (Hou, Cheng, & Wang, 2004).
- Structural studies of this compound, derived from the stem bark of Oncinotis nitida BENTH, show it is part of a group of spermidine alkaloids. These studies involve chemical and spectral evidence, leading to the understanding of its structural makeup (Guggisberg, Badawi, Hesse, & Schmid, 1974).
- Another research focused on synthesizing macrocyclic spermidine alkaloids, including this compound, in racemic forms. This synthesis involved the reaction of piperidine derivatives and bromides, leading to intermediates from which this compound was synthesized (Guggisberg et al., 1976).
Broader Research Applications
- Research into this compound's broader applications is limited. However, studies on related compounds and processes can offer insights. For example, research on increased cell division in cancer focuses on chemicals that induce cancer by increasing cell proliferation, which might be relevant in understanding compounds like this compound (Preston‐Martin, Pike, Ross, Jones, & Henderson, 1990).
- Investigations into the molecular and cellular bases of cancer, and how these are influenced by various factors, can provide a context for understanding the potential impact of compounds like this compound in cancer research (de León & Pareja, 2019).
- A study on the standardization of pathologic evaluation in breast cancer clinical trials highlights the importance of uniformity in evaluating compounds and their effects, which is relevant for the scientific research applications of substances like this compound (Provenzano et al., 2015).
Properties
CAS No. |
53602-28-1 |
|---|---|
Molecular Formula |
C23H45N3O |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
(18R)-6-(3-aminopropyl)-1,6-diazabicyclo[16.4.0]docosan-7-one |
InChI |
InChI=1S/C23H45N3O/c24-17-13-21-26-20-12-11-19-25-18-10-9-15-22(25)14-7-5-3-1-2-4-6-8-16-23(26)27/h22H,1-21,24H2/t22-/m1/s1 |
InChI Key |
HDBGIAZFRILRHP-JOCHJYFZSA-N |
Isomeric SMILES |
C1CCCCCC(=O)N(CCCCN2CCCC[C@H]2CCCC1)CCCN |
SMILES |
C1CCCCCC(=O)N(CCCCN2CCCCC2CCCC1)CCCN |
Canonical SMILES |
C1CCCCCC(=O)N(CCCCN2CCCCC2CCCC1)CCCN |
| 53602-28-1 | |
Synonyms |
neooncinotine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-2,2-dimethyl-](/img/structure/B1239000.png)
![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)

![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)




![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)





